2-[(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile
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Overview
Description
2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile typically involves multiple steps. One common approach is the condensation of a biphenyl derivative with a pyridine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the biphenyl or pyridine rings .
Scientific Research Applications
2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Shares structural similarities with the biphenyl and pyridine components.
2-[1,1’-Biphenyl]-4-ylsuccinic acid: Contains the biphenyl group but differs in other functional groups and overall structure.
Uniqueness
2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
333341-12-1 |
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Molecular Formula |
C21H16N2O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methyl-6-oxo-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O2S/c1-14-11-20(25)23-21(18(14)12-22)26-13-19(24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-11H,13H2,1H3,(H,23,25) |
InChI Key |
LLSLLNHEIFIXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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